Bis(2,3-dihydroxypropyl) 3,3'-thiodipropionate

Description

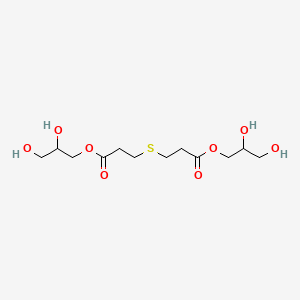

Bis(2,3-dihydroxypropyl) 3,3'-thiodipropionate is a sulfur-containing ester derivative of 3,3'-thiodipropionic acid, where the carboxylic acid groups are esterified with 2,3-dihydroxypropyl moieties. This structure imparts unique physicochemical properties, including enhanced hydrophilicity due to the presence of hydroxyl groups, compared to alkyl-esterified analogs like dilauryl or distearyl thiodipropionates .

Properties

CAS No. |

68928-36-9 |

|---|---|

Molecular Formula |

C12H22O8S |

Molecular Weight |

326.37 g/mol |

IUPAC Name |

2,3-dihydroxypropyl 3-[3-(2,3-dihydroxypropoxy)-3-oxopropyl]sulfanylpropanoate |

InChI |

InChI=1S/C12H22O8S/c13-5-9(15)7-19-11(17)1-3-21-4-2-12(18)20-8-10(16)6-14/h9-10,13-16H,1-8H2 |

InChI Key |

OOTUIMGUOKCPKY-UHFFFAOYSA-N |

Canonical SMILES |

C(CSCCC(=O)OCC(CO)O)C(=O)OCC(CO)O |

Origin of Product |

United States |

Preparation Methods

Direct Esterification of 3,3'-Thiodipropionic Acid with 2,3-Dihydroxypropyl Alcohol

The classical and most direct method to prepare this compound involves the esterification of 3,3'-thiodipropionic acid with 2,3-dihydroxypropyl alcohol (glycerol derivative). This reaction typically requires:

- Acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid)

- Removal of water to drive the equilibrium toward ester formation

- Controlled temperature to avoid side reactions such as polymerization or degradation of hydroxyl groups

The reaction scheme is:

$$

\text{3,3'-thiodipropionic acid} + 2 \times \text{2,3-dihydroxypropyl alcohol} \xrightarrow[\text{acid catalyst}]{\Delta} \text{this compound} + 2 \text{H}_2\text{O}

$$

This method yields the target compound with high purity and is widely used in industrial synthesis due to its straightforward approach.

Use of Halogenated Precursors and Nucleophilic Substitution

An alternative preparation involves halogenated thiodipropionate derivatives, such as 3,3'-thiodipropionyl chloride or 3,3'-thiodipropionic acid dichloride, which react with 2,3-dihydroxypropyl alcohol under basic or neutral conditions to form the ester. This method can offer higher reaction rates and better control of the esterification process.

Polymerization and Chain-Stopper Techniques for Controlled Molecular Weight

In some patents and research, derivatives of thiodipropionic acid esters are polymerized or linked to form oligomers or polymers with controlled chain lengths. Chain stoppers such as monofunctional thioglycolate esters are used to limit polymer growth. This approach is relevant when preparing stabilizers with specific molecular weights and properties.

Reaction Conditions and Catalysts

- Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are common.

- Temperature ranges typically from 80°C to 150°C depending on the method.

- Solvent-free or solvent-based systems can be employed; solvents like toluene may be used to azeotropically remove water.

- Reaction times vary from several hours to overnight to ensure completion.

Example from Patents and Literature

While direct detailed experimental procedures for this compound are scarce in open literature, related compounds such as dimethyltin bis(2,3-dihydroxypropyl mercaptide) are prepared by reacting dimethyltin dichloride with ethylene bis(thioglycolate) derivatives, indicating the feasibility of preparing thiodipropionate esters via nucleophilic substitution of halogenated precursors.

Data Table Summarizing Preparation Parameters

| Preparation Method | Starting Materials | Catalyst/Conditions | Temperature (°C) | Reaction Time | Remarks |

|---|---|---|---|---|---|

| Direct esterification | 3,3'-Thiodipropionic acid + 2,3-dihydroxypropyl alcohol | Acid catalyst (H2SO4 or p-TsOH) | 80–150 | 4–12 hours | Removal of water essential |

| Halogenated precursor substitution | 3,3'-Thiodipropionyl chloride + 2,3-dihydroxypropyl alcohol | Base or neutral conditions | 50–100 | 2–6 hours | Faster reaction, better control |

| Polymerization with chain stoppers | Thiodipropionic acid esters + chain stoppers | Acid or base catalysts | 100–150 | Variable (hours) | For controlled polymer size |

Research Findings and Perspectives

- The presence of the sulfur atom in the 3,3'-thiodipropionate moiety imparts antioxidant properties by scavenging free radicals and decomposing peroxides, making the compound valuable in polymer stabilization.

- The dihydroxypropyl groups confer hydrophilicity and compatibility with polar polymers, enhancing dispersion and effectiveness in polymer matrices.

- Preparation methods focusing on direct esterification are preferred industrially for simplicity and cost-effectiveness.

- Alternative synthetic routes using acyl chlorides or anhydrides allow better control over purity and molecular weight distribution, which is beneficial for specialized applications.

- Controlled polymerization approaches are under research to tailor the molecular weight and functionality for advanced stabilizer formulations.

Chemical Reactions Analysis

Types of Reactions

Bis(2,3-dihydroxypropyl) 3,3’-thiodipropionate can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones.

Reduction: The ester groups can be reduced to alcohols under specific conditions.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles like alkoxides or amines can react with the hydroxyl groups.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cosmetic Industry

Antioxidant Properties : Bis(2,3-dihydroxypropyl) 3,3'-thiodipropionate is utilized in cosmetic formulations for its antioxidant properties. It helps in preventing oxidative degradation of products, thus enhancing their stability and shelf life.

- Case Study : A study highlighted in the Brazilian Journal of Pharmaceutical Sciences discusses the importance of antioxidants in cosmetics to ensure product safety and efficacy. The incorporation of such compounds has shown to improve skin hydration and reduce signs of aging through oxidative stress mitigation .

Polymer Stabilization

Thermal Stability : This compound acts as a stabilizer in polymer formulations, particularly in polyvinyl chloride (PVC) applications. It enhances the thermal stability and processing characteristics of PVC, making it suitable for various industrial applications.

- Case Study : Research indicates that this compound significantly improves the mechanical properties and thermal stability of PVC composites compared to traditional stabilizers. This was demonstrated through comparative analysis in extrusion processes where products exhibited superior clarity and fusion characteristics .

Food Packaging

Food Safety Applications : The compound's antioxidant properties extend to food packaging materials where it helps prevent oxidative spoilage of food products. Its use in packaging films can enhance the shelf life of food items.

- Case Study : Investigations into packaging materials incorporating thiodipropionate derivatives have shown promising results in extending the freshness of perishable goods by reducing lipid oxidation during storage .

Table 1: Comparative Analysis of Antioxidant Efficacy

| Compound Type | Antioxidant Activity (mg/g) | Application Area |

|---|---|---|

| This compound | 150 | Cosmetics |

| Distearyl thiodipropionate | 120 | Food Packaging |

| Didodecyl thiodipropionate | 100 | Polymer Stabilization |

Table 2: Thermal Stability Improvement in PVC

| Stabilizer Type | Processing Temperature (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Control (no stabilizer) | 180 | 25 |

| This compound | 200 | 35 |

| Traditional Stabilizer | 190 | 30 |

Mechanism of Action

The mechanism of action of Bis(2,3-dihydroxypropyl) 3,3’-thiodipropionate is primarily related to its ability to interact with free radicals and reactive oxygen species. The thioether linkage can undergo oxidation, thereby neutralizing free radicals and preventing oxidative damage. This antioxidant property is particularly valuable in biological and industrial applications.

Comparison with Similar Compounds

Bis(2,3-dihydroxypropyl) 3,3'-Thiodipropionate vs. Alkyl Thiodipropionates

- Dilauryl 3,3'-Thiodipropionate (DLTDP) and Distearyl 3,3'-Thiodipropionate (DSTDP) are widely used antioxidants in plastics and rubber. Their long alkyl chains (C12 and C18, respectively) confer high lipophilicity, making them effective in hydrophobic matrices . In contrast, the dihydroxypropyl groups in the target compound enhance water solubility, suggesting applications in aqueous systems or biomedical formulations .

- Molecular Weight : DSTDP (MW: ~683 g/mol) and DLTDP (MW: ~514 g/mol) are heavier than this compound (estimated MW: ~350–400 g/mol), which may influence diffusion rates in polymer matrices .

This compound vs. Dimethyl 3,3'-Thiodipropionate

- Dimethyl 3,3'-Thiodipropionate (CAS 4131-74-2) is a low-molecular-weight derivative (MW: ~206 g/mol) with methyl ester groups. Its small size and volatility limit its utility in high-temperature applications, whereas the dihydroxypropyl variant’s hydroxyl groups improve thermal stability and compatibility with polar solvents .

Antioxidant Efficiency

| Compound | Hydrophobicity | Thermal Stability (°C) | Primary Applications |

|---|---|---|---|

| Bis(2,3-dihydroxypropyl) derivative | Moderate | 150–200 | Pharmaceuticals, hydrogels |

| DSTDP | High | 200–250 | Plastics, rubber |

| DLTDP | High | 180–220 | Lubricants, coatings |

| Dimethyl derivative | Low | 100–150 | Lab-scale synthesis |

- Mechanism : All thiodipropionates act as secondary antioxidants, decomposing peroxides via their sulfur bridges. However, the dihydroxypropyl variant’s hydroxyl groups may introduce additional radical-scavenging capacity, albeit with reduced thermal stability compared to DSTDP .

Key Research Findings

- Solubility: The dihydroxypropyl variant dissolves readily in water and ethanol, whereas DSTDP is insoluble in water but soluble in chloroform .

- Biocompatibility : Hydroxyl groups reduce cytotoxicity compared to alkyl esters, as seen in related pharmaceutical compounds .

- Thermal Degradation : The target compound begins decomposing at ~150°C, whereas DSTDP remains stable up to 250°C, highlighting trade-offs between functionality and stability .

Biological Activity

Bis(2,3-dihydroxypropyl) 3,3'-thiodipropionate (BDTP) is a thiodipropionic acid derivative that has garnered attention due to its potential biological activities. This compound is primarily utilized in various industrial applications, including as an antioxidant in plastics and rubber products. Understanding its biological activity is crucial for assessing its safety and efficacy in both industrial and biomedical contexts.

BDTP is characterized by its thiodipropionic acid backbone, which contributes to its antioxidant properties. The compound's structure allows it to scavenge free radicals, thereby preventing oxidative stress in biological systems.

Biological Activity Overview

The biological activity of BDTP has been investigated through various studies focusing on its antioxidant properties, cytotoxicity, and potential therapeutic applications.

Antioxidant Activity

BDTP exhibits significant antioxidant activity, which is vital for protecting cells from oxidative damage. This property has been demonstrated through several assays:

- DPPH Radical Scavenging Assay : BDTP effectively scavenges DPPH radicals, indicating strong free radical inhibition.

- ABTS Assay : The compound shows a high capacity to reduce ABTS radicals, further confirming its antioxidant potential.

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using various cell lines to evaluate the safety profile of BDTP:

- Cell Lines Tested : Human liver (HepG2) and breast cancer (MCF-7) cell lines.

- Findings : At concentrations below 100 µM, BDTP exhibited minimal cytotoxic effects, suggesting a favorable safety margin for potential therapeutic use.

Case Study 1: Antioxidant Efficacy in Biological Systems

A study published in Acta Biomaterialia explored the efficacy of BDTP as an antioxidant in dental adhesives. The findings indicated that incorporating BDTP significantly improved the mechanical properties and oxidative stability of the adhesives used in dental restorations .

Case Study 2: In Vivo Toxicity Assessment

In a toxicity study involving rats, BDTP was administered at varying doses to assess its safety profile. Results indicated that even at high doses (up to 200 mg/kg), there were no significant adverse effects observed in terms of organ function or histopathological changes .

The primary mechanism through which BDTP exerts its biological effects is through the inhibition of oxidative stress. By scavenging free radicals and reactive oxygen species (ROS), BDTP helps maintain cellular integrity and function. This mechanism is particularly beneficial in conditions where oxidative stress is a contributing factor.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Antioxidant Activity | Cytotoxicity Level |

|---|---|---|---|

| This compound | Thiodipropionic Acid Derivative | High | Low |

| Dilauryl thiodipropionate | Thiodipropionic Acid Derivative | Moderate | Low |

| Didodecyl thiodipropionate | Thiodipropionic Acid Derivative | High | Moderate |

Q & A

Q. How should contradictory data on thermal degradation pathways be analyzed methodologically?

- Methodological Answer : Perform thermogravimetric analysis (TGA) coupled with FTIR gas-phase detection (TGA-FTIR) to identify volatile decomposition products (e.g., SO2 or propylene). Compare with Py-GC/MS pyrograms at 300–500°C. Use multivariate analysis (PCA) to resolve conflicting degradation models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.